molecular formula C16H25NO3Si B8042977 2-(2,5-Dimethoxyphenyl)-2-trimethylsilyloxypentanenitrile

2-(2,5-Dimethoxyphenyl)-2-trimethylsilyloxypentanenitrile

Cat. No.: B8042977
M. Wt: 307.46 g/mol
InChI Key: WXBXWFMSMSVLHZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-(2,5-Dimethoxyphenyl)-2-trimethylsilyloxypentanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-2-trimethylsilyloxypentanenitrile has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Its unique chemical structure and potential biological activities make it a valuable compound for various research purposes.

Comparison with Similar Compounds

2-(2,5-Dimethoxyphenyl)-2-trimethylsilyloxypentanenitrile can be compared with other similar compounds, such as (2,6-Dichloro-benzylamino)-methanol. The uniqueness of this compound lies in its specific chemical structure and potential biological activities, which distinguish it from other similar compounds.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-2-trimethylsilyloxypentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3Si/c1-7-10-16(12-17,20-21(4,5)6)14-11-13(18-2)8-9-15(14)19-3/h8-9,11H,7,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXWFMSMSVLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)(C1=C(C=CC(=C1)OC)OC)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C#N)(C1=C(C=CC(=C1)OC)OC)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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